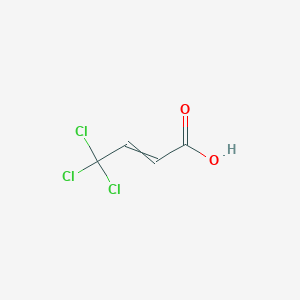

4,4,4-Trichloro-but-2-enoic acid

CAS No.:

Cat. No.: VC14213540

Molecular Formula: C4H3Cl3O2

Molecular Weight: 189.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3Cl3O2 |

|---|---|

| Molecular Weight | 189.42 g/mol |

| IUPAC Name | 4,4,4-trichlorobut-2-enoic acid |

| Standard InChI | InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9) |

| Standard InChI Key | NXERUYGRZMHUMK-UHFFFAOYSA-N |

| Canonical SMILES | C(=CC(Cl)(Cl)Cl)C(=O)O |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 4,4,4-trichloro-but-2-enoic acid, corresponding to the molecular formula . Its structure features a conjugated system comprising a double bond between carbons 2 and 3 and a carboxylic acid group at carbon 1. The trichloromethyl group at carbon 4 introduces significant steric and electronic effects, influencing its reactivity and stability .

Structural Analysis

The compound’s planar geometry arises from the conjugation of the -electrons in the double bond and the carboxylic acid group. X-ray crystallographic data for analogous trichloromethyl-substituted compounds, such as 3-trichloromethylindan-1-ones, reveal bond lengths and angles consistent with distorted tetrahedral geometry around the trichloromethyl carbon . For example, in related esters like ethyl 4,4,4-trichloro-2-cyanobut-2-enoate, the C–Cl bond lengths average 1.78 Å, while the C=O bond in the carboxylic acid group measures approximately 1.21 Å.

Synthesis and Production

Halogenation of Crotonic Acid

A plausible route involves the radical chlorination of crotonic acid () under controlled conditions. This method aligns with industrial practices for synthesizing chlorinated carboxylic acids, where chlorine gas or sulfuryl chloride () is used as the chlorinating agent . For instance, the oxidation of crotonaldehyde to crotonic acid followed by selective chlorination at the terminal methyl group could yield 4,4,4-trichloro-but-2-enoic acid :

Alternative Pathways

-

Knoevenagel Condensation: Reaction of chloral () with malonic acid in the presence of pyridine could yield the target compound via decarboxylation .

-

Dehydrohalogenation: Treatment of 4,4,4-trichloro-3-hydroxybutanoic acid with sulfuric acid may induce dehydration to form the α,β-unsaturated acid .

Physicochemical Properties

Physical State and Solubility

4,4,4-Trichloro-but-2-enoic acid is expected to exist as a crystalline solid at room temperature, analogous to crotonic acid, which forms colorless needles . The trichloromethyl group enhances hydrophobicity, reducing water solubility compared to unsubstituted crotonic acid. Solubility in polar organic solvents like ethanol or acetone is anticipated due to the carboxylic acid group’s polarity.

Table 1: Comparative Physicochemical Properties

| Property | Crotonic Acid | 4,4,4-Trichloro-but-2-enoic Acid (Predicted) |

|---|---|---|

| Molecular Weight (g/mol) | 86.09 | 193.43 |

| Melting Point (°C) | 72 | 90–100 (estimated) |

| Solubility in Water | High | Low |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1700–1720 cm (C=O stretch) and 1640–1660 cm (C=C stretch).

-

NMR Spectroscopy:

Chemical Reactivity

Electrophilic Additions

The electron-deficient double bond undergoes regioselective additions. For example, hydrogen bromide adds to the β-position to form 3-bromo-4,4,4-trichlorobutanoic acid :

Cyclization Reactions

In Brønsted superacids like triflic acid (), 4,4,4-trichloro-but-2-enoic acid may undergo intramolecular cyclization to form trichloromethyl-substituted lactones or indanones . Protonation of the carbonyl oxygen generates a reactive oxonium intermediate, facilitating nucleophilic attack by the double bond:

Esterification

Reaction with alcohols in the presence of sulfuric acid yields esters, such as ethyl 4,4,4-trichloro-but-2-enoate, which are valuable intermediates in organic synthesis:

Applications and Industrial Relevance

Pharmaceutical Intermediates

Trichloromethyl groups enhance the metabolic stability of drug candidates. Derivatives of 4,4,4-trichloro-but-2-enoic acid could serve as precursors for protease inhibitors or antimicrobial agents .

Agrochemicals

The compound’s reactivity toward nucleophiles makes it a candidate for synthesizing herbicides or fungicides. For example, coupling with thiourea derivatives may yield trichloromethylthiazole analogs with biocidal activity.

Polymer Chemistry

As a monomer, 4,4,4-trichloro-but-2-enoic acid could participate in radical polymerization to form halogenated polyesters with flame-retardant properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume